![molecular formula C15H14N4O7 B213782 dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid and is synthesized using a specific method. In
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate has potential applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a new drug candidate for the treatment of various diseases, including cancer. In material science, this compound has been studied for its potential use in the development of new materials with specific properties. In organic synthesis, this compound has been investigated for its potential as a new building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is not well understood. However, it is believed that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate are not well studied. However, it is believed that this compound may have specific effects on various biological processes, including cell growth and proliferation, protein synthesis, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate in lab experiments include its potential as a new building block for the synthesis of other compounds, its potential as a new drug candidate for the treatment of various diseases, and its potential use in the development of new materials with specific properties. The limitations of using this compound in lab experiments include its high cost, the complexity of its synthesis, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate. Some of these directions include further investigation of its potential as a new drug candidate for the treatment of various diseases, further investigation of its potential as a new building block for the synthesis of other compounds, further investigation of its potential use in the development of new materials with specific properties, and further investigation of its mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for this compound to make it more cost-effective and efficient.
Synthesemethoden
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is synthesized using a specific method that involves the reaction of terephthalic acid with 4-nitro-1H-pyrazole-1-acetic acid and dimethyl sulfoxide. The reaction is carried out under specific conditions, and the product is purified using various techniques, including column chromatography and recrystallization.
Eigenschaften
Produktname |
dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate |
---|---|
Molekularformel |
C15H14N4O7 |
Molekulargewicht |
362.29 g/mol |
IUPAC-Name |
dimethyl 2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H14N4O7/c1-25-14(21)9-3-4-11(15(22)26-2)12(5-9)17-13(20)8-18-7-10(6-16-18)19(23)24/h3-7H,8H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
DGOHJUPRTHHVIF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.